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Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering,
providing a powerful tool for the precise modification of genomes. Among its various
applications, the creation of knock-in mouse models stands out as a critical methodology for
studying gene function, modeling human diseases, and accelerating drug development. This
document provides detailed application notes and protocols for generating knock-in mouse
models using the CRISPR-Cas9 system.

CRISPR-Cas9-mediated knock-in involves the introduction of a specific DNA sequence (a
donor template) into a targeted genomic locus. This process relies on the cell's natural DNA
repair mechanisms, primarily Homology-Directed Repair (HDR), which is initiated by a double-
strand break (DSB) created by the Cas9 nuclease at a site determined by a guide RNA
(gRNA).[1][2][3][4][5] While highly versatile, the efficiency of knock-in can be variable and is
influenced by several factors, including the design of the gRNA and donor template, the
delivery method, and the specific genomic locus.[2][6][7]

These notes will cover the essential principles, provide a comprehensive protocol, and offer
insights into optimizing the experimental workflow for successful knock-in mouse model
generation.
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Core Principles

The generation of knock-in mice using CRISPR-Cas9 involves the co-delivery of three key
components into mouse zygotes:

e Cas9 Nuclease: An RNA-guided DNA endonuclease that creates a precise DSB at the target
genomic location.[4][8] It can be delivered as mRNA, protein, or encoded on a plasmid.

¢ Single Guide RNA (sgRNA): A short RNA molecule that directs the Cas9 nuclease to the
specific target DNA sequence.[4][8]

o Donor DNA Template: A DNA molecule containing the desired knock-in sequence flanked by
homology arms that are homologous to the sequences surrounding the DSB.[4][8] This
template is used by the HDR pathway to insert the new sequence. Donor templates can be
single-stranded oligodeoxynucleotides (ssODNSs) for small insertions or larger double-
stranded DNA (dsDNA) plasmids or long single-stranded DNA (IssDNA) for larger cassettes.

[1][6]

The process of generating a knock-in mouse model can be broadly divided into five main
stages: design and preparation, microinjection into zygotes, embryo transfer, and screening
and validation of founder mice.[4]

Experimental Workflow

The overall workflow for creating a knock-in mouse model is a multi-step process that requires
careful planning and execution.
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Experimental workflow for knock-in mouse generation.

DNA Repair Pathways in CRISPR-Mediated Knock-in

The success of a knock-in experiment is critically dependent on the cellular DNA repair
mechanisms that are active following the Cas9-induced DSB. Two major pathways are
involved: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[1][2][3]
[5] For precise knock-in, HDR is the desired pathway.[9]
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DNA repair pathways following a CRISPR-Cas9 induced DSB.

Quantitative Data on Knock-in Efficiency

The efficiency of CRISPR-Cas9 mediated knock-in can vary significantly based on the chosen
methodology. The following table summarizes reported efficiencies for different donor template

strategies.
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Detailed Experimental Protocols

This section provides a step-by-step protocol for the generation of knock-in mice using
CRISPR-Cas9, with a focus on the Easi-CRISPR method which utilizes long single-stranded
DNA donors for enhanced efficiency.[1][2]

Protocol 1: Design and Preparation of CRISPR
Components

1.1. sgRNA Design:

o Select a target site as close as possible to the desired insertion site to ensure precise
integration.[1]

» Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential SQRNA
sequences with high on-target scores and low off-target predictions.
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o The sgRNA sequence should be 20 nucleotides long and immediately followed by a
Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

e Synthesize the sgRNA in vitro or purchase commercially.
1.2. Cas9 Preparation:

» Use purified, high-quality Cas9 protein for microinjection as it leads to rapid clearance and
reduces off-target effects compared to plasmid or mRNA delivery.

 Recommended concentration for microinjection mix: 100 ng/uL.
1.3. Donor Template Design and Synthesis (IssDNA for Easi-CRISPR):
e The donor template should contain the desired knock-in cassette flanked by homology arms.

 Homology arms should be ~50-100 bases long and identical to the genomic sequence on
either side of the Cas9 cut site.[6]

» To prevent re-cutting of the integrated allele, the donor design should disrupt the PAM
sequence or the sgRNA binding site upon successful integration.[1]

e Synthesize the IssDNA donor using commercially available kits or services. For larger
inserts, in vitro transcription and reverse transcription (ivTRT) can be used.[1]

Protocol 2: Microinjection of Mouse Zygotes

2.1. Zygote Collection:

e Superovulate female mice of the desired strain (e.g., C57BL/6J) and mate with stud males.
o Harvest fertilized zygotes from the oviducts of the superovulated females.

2.2. Preparation of Microinjection Mix:

e Prepare the injection mix containing Cas9 protein, sgRNA, and the IssDNA donor template in
an RNase-free buffer.

o Atypical injection mix concentration is:
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o Cas9 protein: 100 ng/pL

o sgRNA: 50 ng/pL

o IssDNA donor: 10-50 ng/uL
2.3. Microinjection:

e Microinject the CRISPR mix into the pronucleus or cytoplasm of the collected zygotes.[7][8]
Pronuclear injection is often preferred for higher efficiency with knock-in alleles.[7]

 Alternatively, electroporation can be used to deliver the CRISPR components into the
zygotes, which can be a less technically demanding method with high efficiency.[11]

Protocol 3: Embryo Transfer and Generation of Founder
Mice

3.1. Embryo Culture and Transfer:
o Culture the microinjected zygotes overnight to the two-cell stage.

» Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female
mice.[12]

3.2. Birth and Weaning:
e Pups are typically born 19-21 days after embryo transfer. These are the FO founder mice.

+ Wean the pups at approximately 3 weeks of age.

Protocol 4: Screening and Validation of Founder Mice

4.1. Genotyping:

o Collect a small tissue sample (e.g., tail snip) from the weaned pups for genomic DNA
extraction.
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o Perform PCR using primers that flank the target region to screen for the presence of the
knock-in allele. The size of the PCR product will differ between the wild-type and knock-in
alleles.

o Confirm the precise integration of the knock-in cassette by Sanger sequencing of the PCR
product.

4.2. Off-Target Analysis:
e Use in silico tools to predict the most likely off-target sites.

e Analyze these predicted sites in the founder mice with the correct knock-in by PCR and
sequencing to check for any unintended mutations.

4.3. Germline Transmission:

o Breed the correctly genotyped and off-target-free founder mice with wild-type mice to check
for germline transmission of the knock-in allele to the F1 generation.[12]

o Genotype the F1 offspring to confirm the inheritance of the modified allele.

Conclusion

The CRISPR-Cas9 system has significantly streamlined the process of generating knock-in
mouse models, making it a more accessible and efficient technology for researchers. By
carefully designing the CRISPR components, optimizing the delivery method, and performing
rigorous validation, it is possible to create precise and reliable mouse models for a wide range
of applications in basic research and drug development. The Easi-CRISPR method, in
particular, offers a robust approach for achieving high knock-in efficiencies for larger DNA
insertions.[1][2][6] As the technology continues to evolve, further improvements in efficiency
and precision are anticipated, further expanding the utility of CRISPR-Cas9 in creating valuable
animal models of human disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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